

# An In-depth Technical Guide to 1-(2-Bromoethoxy)-3-methoxybenzene

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## Compound of Interest

Compound Name: 1-(2-Bromoethoxy)-3-methoxybenzene

Cat. No.: B1271738

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key data for **1-(2-Bromoethoxy)-3-methoxybenzene**, a compound of interest to researchers and professionals in the fields of drug development and organic synthesis.

## Core Compound Data

The fundamental molecular properties of **1-(2-Bromoethoxy)-3-methoxybenzene** are summarized in the table below, providing a quick reference for key quantitative data.

Property	Value
Molecular Formula	C9H11BrO2[1][2]
Molecular Weight	231.09 g/mol [1][2]
CAS Number	3245-45-2[1]
IUPAC Name	1-(2-bromoethoxy)-3-methoxybenzene[2]

## Synthesis Protocol: Williamson Ether Synthesis

The synthesis of **1-(2-Bromoethoxy)-3-methoxybenzene** can be achieved via the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In

this case, 3-methoxyphenol is deprotonated to form a phenoxide, which then acts as a nucleophile to attack 1,2-dibromoethane.

## Experimental Methodology

Materials:

- 3-methoxyphenol
- 1,2-dibromoethane
- Sodium hydroxide (NaOH) or other suitable base
- Ethanol (or other suitable solvent)
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Water

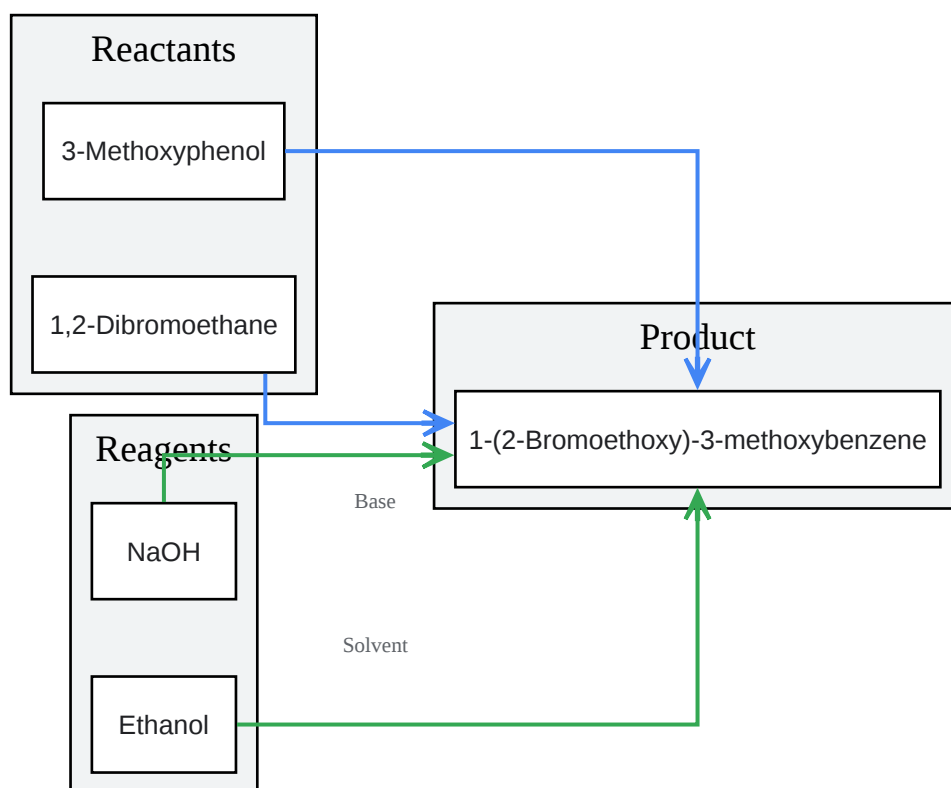
Procedure:

- Dissolve 3-methoxyphenol and sodium hydroxide in ethanol in a round-bottom flask.
- Stir the mixture at a moderately elevated temperature (e.g., 50°C) for a period to ensure the formation of the sodium 3-methoxyphenoxide.
- Slowly add an excess of 1,2-dibromoethane to the reaction mixture.
- Reflux the resulting solution for several hours to allow the nucleophilic substitution to proceed to completion.
- After the reaction is complete, remove the solvent by rotary evaporation.
- Perform a liquid-liquid extraction using water and ethyl acetate to separate the organic product from the aqueous phase.
- Dry the combined organic extracts over anhydrous magnesium sulfate.

- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Further purification can be achieved by recrystallization or column chromatography to obtain pure **1-(2-Bromoethoxy)-3-methoxybenzene**.

## Synthesis Pathway

The following diagram illustrates the Williamson ether synthesis pathway for **1-(2-Bromoethoxy)-3-methoxybenzene**.



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Caption: Williamson Ether Synthesis of **1-(2-Bromoethoxy)-3-methoxybenzene**.

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## References

- 1. scbt.com [scbt.com]
- 2. 1-(2-Bromoethoxy)-3-methoxybenzene | C<sub>9</sub>H<sub>11</sub>BrO<sub>2</sub> | CID 2245429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(2-Bromoethoxy)-3-methoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271738#1-2-bromoethoxy-3-methoxybenzene-molecular-weight-and-formula]

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